(1R,3S)-3-(Boc-amino)cyclohexanecarboxamide
Overview
Description
(1R,3S)-3-(Boc-amino)cyclohexanecarboxamide is an organic compound with a complex structure that includes a cyclohexane ring, a carbamoyl group, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-(Boc-amino)cyclohexanecarboxamide typically involves the reaction of cyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a carbamoylating agent to yield the final product. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-(Boc-amino)cyclohexanecarboxamide undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Carboxylic acid and tert-butyl alcohol.
Reduction: Amine and tert-butyl alcohol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1R,3S)-3-(Boc-amino)cyclohexanecarboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties, making them potential candidates for drug development. Research is ongoing to explore their efficacy in treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials with specific properties. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of (1R,3S)-3-(Boc-amino)cyclohexanecarboxamide involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target molecule.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
tert-Butyl N-hydroxycarbamate: Used in similar applications but with different reactivity.
Boc-amide: Another carbamate used as a protecting group in peptide synthesis.
Uniqueness
(1R,3S)-3-(Boc-amino)cyclohexanecarboxamide is unique due to its cyclohexyl ring, which provides additional steric hindrance and stability. This makes it more resistant to hydrolysis and other degradation reactions compared to simpler carbamates. Its structure also allows for selective modification, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl N-(3-carbamoylcyclohexyl)carbamate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-9-6-4-5-8(7-9)10(13)15/h8-9H,4-7H2,1-3H3,(H2,13,15)(H,14,16) |
InChI Key |
GJQYLTXWWBVGLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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